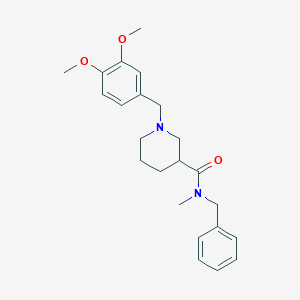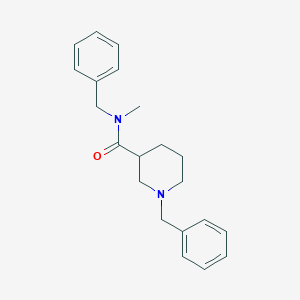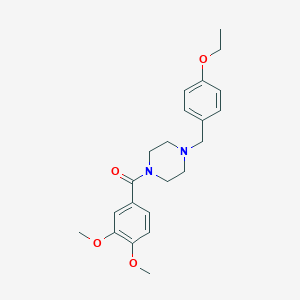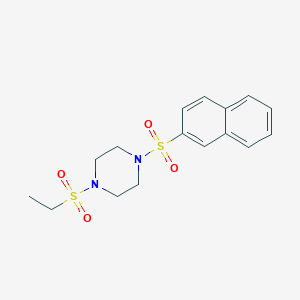
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine, also known as CPP-109, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
The mechanism of action of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine involves the inhibition of HDAC, which is responsible for the deacetylation of histone proteins. HDAC inhibitors such as 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine are known to induce changes in gene expression that can lead to alterations in cellular function and ultimately result in therapeutic effects. It is thought that the therapeutic effects of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine in addiction may be due to its ability to alter the expression of genes involved in reward pathways in the brain.
Biochemical and Physiological Effects
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has been shown to have significant biochemical and physiological effects in animal models and human studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, and has been found to be well-tolerated in human clinical trials. 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has also been shown to enhance learning and memory in animal models, suggesting potential applications in cognitive disorders.
实验室实验的优点和局限性
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of histone acetylation in various biological processes. However, one limitation of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine. One area of interest is the potential use of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more soluble analogs of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine that could be used in a wider range of experimental settings. Additionally, further research is needed to better understand the mechanism of action of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine and its effects on gene expression and cellular function.
合成方法
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine is synthesized by reacting 3-chlorobenzylamine with 3-cyclopentylpropanoyl chloride in the presence of piperazine and triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine as a white crystalline powder.
科学研究应用
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of addiction, particularly cocaine and alcohol addiction. 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine acts by inhibiting the activity of HDAC, which in turn leads to changes in gene expression that are thought to be responsible for the therapeutic effects of the compound.
属性
产品名称 |
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine |
|---|---|
分子式 |
C19H27ClN2O |
分子量 |
334.9 g/mol |
IUPAC 名称 |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one |
InChI |
InChI=1S/C19H27ClN2O/c20-18-7-3-6-17(14-18)15-21-10-12-22(13-11-21)19(23)9-8-16-4-1-2-5-16/h3,6-7,14,16H,1-2,4-5,8-13,15H2 |
InChI 键 |
DPOMLJFWUJHPDA-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
规范 SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)



